molecular formula C15H18O3S B11754482 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate

5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate

Cat. No.: B11754482
M. Wt: 278.4 g/mol
InChI Key: KBIIMBPWFUCRGH-UHFFFAOYSA-N
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Description

5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate is a chemical compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol . This compound is known for its unique structure, which includes a benzothiepin ring system fused with a pivalate ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate typically involves the reaction of 5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin with pivalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk custom synthesis methods. These methods are designed to scale up the reaction while maintaining the quality and consistency of the product. The use of advanced manufacturing techniques and equipment ensures efficient production and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters. These products have various applications in chemical synthesis and research .

Scientific Research Applications

5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl acetate
  • 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl butyrate

Uniqueness

Compared to similar compounds, 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate has a bulkier ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where steric effects play a crucial role .

Properties

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

(5-oxo-3,4-dihydro-2H-1-benzothiepin-7-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H18O3S/c1-15(2,3)14(17)18-10-6-7-13-11(9-10)12(16)5-4-8-19-13/h6-7,9H,4-5,8H2,1-3H3

InChI Key

KBIIMBPWFUCRGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)SCCCC2=O

Origin of Product

United States

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